

An In-depth Technical Guide to Spectroscopic Data for THP-PEG11 Derivatives

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for tetrahydropyran (THP)-protected polyethylene glycol (PEG) derivatives with eleven ethylene glycol repeat units (THP-PEG11). While specific experimental data for all possible THP-PEG11 derivatives is not uniformly available in public databases, this document compiles representative data based on established principles of NMR and Mass Spectrometry for PEGylated compounds. It also includes detailed experimental protocols for the synthesis and characterization of these molecules, which are increasingly important as linkers in Proteolysis Targeting Chimeras (PROTACs) and other drug delivery systems.

Introduction to THP-PEG11 Derivatives

THP-PEG11 derivatives are bifunctional molecules that combine a flexible, hydrophilic 11-unit PEG spacer with a THP protecting group at one end. The THP group provides a stable protecting group for a hydroxyl functionality, which can be removed under acidic conditions. The other end of the PEG chain can be functionalized with various reactive groups (e.g., hydroxyl, amine, azide, alkyne) to enable conjugation to proteins, peptides, or small molecule drugs. The PEG11 linker offers a balance of solubility and length, making it a versatile tool in drug development.[1][2]

Spectroscopic Data



The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for a representative THP-PEG11 derivative, THP-PEG11-OH.

Table 1: Representative ¹H NMR Data for THP-PEG11-OH

Chemical Shift (δ) ppm	Multiplicity	Assignment
~4.57	t	-O-CH(O-)-CH ₂ - (THP)
~3.85	m	-O-CH ₂ -CH ₂ -OH
~3.7-3.5	m	-O-CH ₂ -CH ₂ -O- (PEG backbone)
~3.49	m	-O-CH₂-CH(O-)- (THP)
~1.8-1.5	m	-(CH ₂) ₃ - (THP)

Table 2: Representative ¹³C NMR Data for THP-PEG11-OH

Chemical Shift (δ) ppm	Assignment
~98.8	O-CH-O (THP)
~72.6	-CH ₂ -OH
~70.5	-O-CH ₂ -CH ₂ -O- (PEG backbone)
~67.2	-O-CH ₂ - (adjacent to THP)
~62.3	-O-CH ₂ - (THP)
~61.7	-CH ₂ -OH
~30.5	-CH ₂ - (THP)
~25.4	-CH ₂ - (THP)
~19.6	-CH ₂ - (THP)

Table 3: Representative Mass Spectrometry Data for THP-PEG11-OH



Ion Type	Expected m/z
[M+Na] ⁺	609.37
[M+K] ⁺	625.34
[M+H] ⁺	587.39

Note: The exact m/z values may vary slightly depending on the ionization method and instrument calibration.

Experimental Protocols

3.1 Synthesis of THP-PEG11-OH (Representative Protocol)

This protocol describes a general method for the synthesis of THP-PEG11-OH from commercially available PEG-11-diol.

- Materials: PEG-11-diol, 3,4-Dihydropyran (DHP), Pyridinium p-toluenesulfonate (PPTS),
 Dichloromethane (DCM), Saturated aqueous sodium bicarbonate, Brine, Anhydrous sodium sulfate, Silica gel for column chromatography.
- Procedure:
 - Dissolve PEG-11-diol in anhydrous DCM.
 - Add a catalytic amount of PPTS to the solution.
 - Slowly add a slight excess of DHP to the reaction mixture at 0°C.
 - Allow the reaction to warm to room temperature and stir for 12-16 hours.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
 - Separate the organic layer, and wash with brine.



- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield THP-PEG11-OH.

3.2 NMR Spectroscopy

- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of the THP-PEG11 derivative in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

3.3 Mass Spectrometry

- Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer coupled with a liquid chromatography system (LC-MS).
- Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
- LC-MS Analysis:
 - Inject the sample onto a C18 reverse-phase column.
 - Elute with a gradient of water and acetonitrile containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

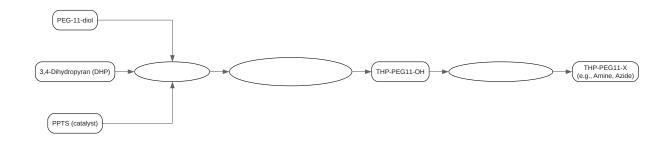


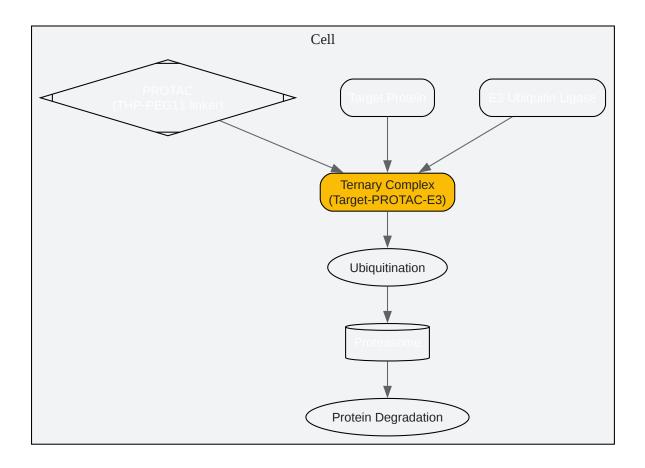
• Acquire mass spectra in the appropriate m/z range.

Visualizations

4.1 Synthesis Workflow for a THP-PEG11 Derivative









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